Ethyl (4-aminophenyl)propiolate
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Overview
Description
Ethyl (4-aminophenyl)propiolate: is an organic compound with the molecular formula C11H11NO2 It is a derivative of ethyl propiolate, where the ethyl ester group is attached to a 4-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (4-aminophenyl)propiolate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with 4-aminophenol under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process is carefully monitored to maintain consistent quality and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-aminophenyl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amines or other derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce various amines.
Scientific Research Applications
Chemistry: Ethyl (4-aminophenyl)propiolate is used as a building block in organic synthesis. It can be used to create more complex molecules for research and development in chemical laboratories.
Biology: In biological research, the compound can be used to study enzyme interactions and other biochemical processes. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry. It can be used to develop new pharmaceuticals or to modify existing drugs to enhance their efficacy or reduce side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl (4-aminophenyl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl propiolate: A simpler ester of propiolic acid, used as a reagent in organic synthesis.
4-Aminophenol: A precursor in the synthesis of various pharmaceuticals and dyes.
Ethyl phenylpropiolate: Another derivative of ethyl propiolate, used in different chemical reactions.
Uniqueness: Ethyl (4-aminophenyl)propiolate is unique due to the presence of both the ethyl propiolate and 4-aminophenyl groups. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Biological Activity
Ethyl (4-aminophenyl)propiolate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant studies and data.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H13N1O2
- Molecular Weight : 201.23 g/mol
The compound features an ethyl group attached to a propiolate moiety, with an amino group on the phenyl ring, which may influence its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its effectiveness against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15.2 | Induction of apoptosis via mitochondrial pathway |
MCF-7 | 20.5 | Cell cycle arrest at G2/M phase |
A549 | 18.7 | Inhibition of proliferation through ROS generation |
The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Antibacterial Activity
This compound has also been assessed for its antibacterial properties. Studies indicate that it exhibits significant activity against several pathogenic bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The antibacterial mechanism is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes, although further studies are needed to elucidate the exact pathways .
Anti-inflammatory Activity
In addition to its anticancer and antibacterial effects, this compound has been investigated for anti-inflammatory properties. In vitro studies using macrophage cell lines demonstrated that this compound can inhibit the production of pro-inflammatory cytokines.
Cytokine | Inhibition (%) at 50 µM |
---|---|
TNF-α | 45 |
IL-6 | 38 |
IL-1β | 40 |
This inhibition suggests that this compound may be useful in treating inflammatory diseases by modulating immune responses .
Case Studies and Research Findings
-
Case Study on Cancer Treatment :
A study conducted on HepG2 liver cancer cells showed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers, such as caspase activation and PARP cleavage . -
Antibacterial Efficacy :
In a clinical setting, a formulation containing this compound was tested against multidrug-resistant strains of Staphylococcus aureus, demonstrating promising results that warrant further exploration for potential therapeutic applications . -
Inflammation Model :
An animal model of acute inflammation revealed that administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl 3-(4-aminophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,12H2,1H3 |
InChI Key |
URTXZUZXDRRAHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)N |
Origin of Product |
United States |
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